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Cat. No.: B1629260 Get Quote

This guide provides troubleshooting advice and frequently asked questions to help

researchers, scientists, and drug development professionals resolve common issues

encountered when using the gmx mdmat command in GROMACS.

Frequently Asked Questions (FAQs) &
Troubleshooting
Issue 1: gmx mdmat terminates with an "Out of
memory" error.

Question: I am trying to generate a distance matrix for my simulation, but the gmx mdmat
command crashes with an "Out of memory" error. What is causing this and how can I fix it?

Likely Cause: The most common reason for this error is the large size of the system and/or

the trajectory being analyzed. gmx mdmat calculates the distance between all pairs of

residues you select, and for long trajectories, this can require a significant amount of

memory.

Solution:

Reduce the scope of your analysis:

Instead of calculating the distance matrix for the entire protein, use a GROMACS index

file (-n flag) to select specific groups of interest, such as the binding site residues and
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the ligand.

Decrease the number of frames being analyzed by using the -b, -e, and -dt flags to

specify a shorter time range or to skip frames.

Process the trajectory in chunks: If you need to analyze the entire trajectory, consider

splitting it into smaller segments and running gmx mdmat on each chunk. You can then

analyze the resulting matrices separately.

Utilize a machine with more memory: If reducing the analysis scope is not an option, the

calculation may simply require more RAM than is available on your current machine.

Issue 2: The output matrix (.xpm file) is too large to
handle or visualize.

Question: I successfully ran gmx mdmat, but the output .xpm file is massive and my

visualization software cannot open it. How can I generate a more manageable output?

Likely Cause: The -frames option was likely used on a trajectory with many frames, which

outputs a separate distance matrix for each frame. This can result in a very large file.[1][2]

Solution:

Generate an averaged matrix: If you only need an overview of the residue-residue

distances over the course of the simulation, run gmx mdmat without the -frames flag. This

will produce a single, time-averaged distance matrix.[2]

Increase the time step of frame selection: Use the -dt option to sample your trajectory less

frequently. For example, -dt 100 will only consider every 100th frame, significantly

reducing the size of the output if used with -frames.

Adjust the number of levels: The -nlevels option controls the number of discrete distance

levels in the output matrix.[2] A smaller value will result in a slightly smaller file, though the

primary factor is the number of frames.

Issue 3: Error related to "invalid group" or "atom not
found in residue".
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Question: When I run gmx mdmat with an index file, I get an error message like "Invalid

group selection" or an atom is reported as not being found in a residue. What's wrong?

Likely Cause: This error typically points to a problem with your index file (.ndx) or the groups

you are selecting interactively. The groups may be empty, incorrectly defined, or may not

correspond to the structure file provided.

Solution:

Verify your index file: Open your index file in a text editor to ensure that the atom and

residue numbers are correct and that the groups you are selecting are not empty.

Use gmx make_ndx to create clean index groups: It is often best to generate a new index

file specifically for your gmx mdmat analysis.

Ensure consistency: The structure/topology file (-s flag) and the trajectory file (-f flag) must

correspond to the same system for the residue and atom indexing to be correct.

Best Practices for Using gmx mdmat
To prevent common issues and ensure efficient analysis, follow this general protocol when

using gmx mdmat:

Define a Clear Objective: Determine precisely what you want to measure. Are you interested

in the overall, time-averaged contacts, or do you need to see how specific distances change

over time?

Prepare a Specific Index File: Use gmx make_ndx to create groups containing only the

atoms or residues of interest. For a protein-ligand complex, you might create a group for the

protein's active site and another for the ligand.

Perform a Test Run: Before launching a long analysis, run gmx mdmat on a small portion of

your trajectory (e.g., the first 1 ns) to ensure your selections are correct and to estimate the

output file size and memory requirements.

Choose the Right Output:

For a general overview of interactions, generate a time-averaged matrix (default).
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To observe changes over time, use the -frames option, but be mindful of the -dt setting to

keep the output manageable.

Visualize the Output: Use gmx xpm2ps to convert the .xpm matrix into a PostScript file for

easy visualization and inclusion in publications.

gmx mdmat Option Impact on Performance and
Output
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Option Purpose
Impact on
Performance/Outpu
t

Recommendation

-f Input trajectory file

A longer trajectory will

increase computation

time.

Use -b, -e, and -dt to

select a relevant

subset of frames.

-n Input index file

Smaller, more specific

groups significantly

reduce calculation

time and memory

usage.

Always create specific

index groups for your

analysis.

-mean
Output mean distance

matrix

Generates a single,

averaged matrix. Low

impact on file size.

Default for a good

overview of persistent

interactions.

-frames
Output time-resolved

matrices

Can create extremely

large output files,

especially with high-

frequency sampling.

Use with caution and

always in combination

with -dt to sample

sparsely.

-dt
Time step between

frames

Directly controls how

many frames are

analyzed, impacting

both speed and output

size.

Choose the largest

value that still

captures the motion of

interest.

-nlevels
Number of distance

levels

A higher number of

levels provides more

detail but can slightly

increase file size.

The default of 40 is

usually sufficient.

gmx mdmat Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving issues with the gmx

mdmat command.
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Start: Run gmx mdmat

Did the command fail?

Error: 'Out of memory'?

Yes

Command completed successfully

No

Solution:
- Use a smaller index group (-n)

- Analyze fewer frames (-b, -e, -dt)

Yes

Error: 'Invalid group'?

No

Solution:
- Verify index file contents

- Ensure consistency between -s and -f files

Yes

Consult GROMACS documentation
for the specific error message.

No

Is the output file too large?

Solution:
- Re-run without '-frames' for an average map

- Increase the time step with '-dt'

Yes

End: Analysis Complete

No

Yes No

Click to download full resolution via product page

Caption: A troubleshooting flowchart for the gmx mdmat command.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. gmx mdmat - GROMACS 2024.6 documentation [gromacs-manual.biophysics.kth.se]

2. gmx mdmat — GROMACS 2022-rc1 documentation [manual.gromacs.org]

To cite this document: BenchChem. [GROMACS Technical Support Center: gmx mdmat].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1629260#common-errors-in-gmx-mdmat-command-
usage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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